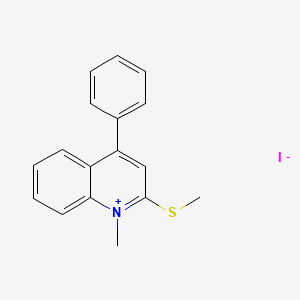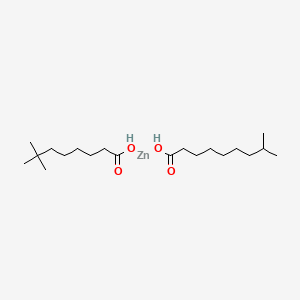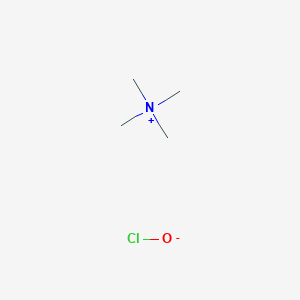
Einecs 283-831-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, compound with 1-methylhexylamine (1:1), typically involves the reaction of benzoic acid with 1-methylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C7H6O2+C7H17N→C14H23NO2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where benzoic acid and 1-methylhexylamine are combined in stoichiometric amounts. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to increase the reaction rate and yield.
Types of Reactions:
Oxidation: Benzoic acid, compound with 1-methylhexylamine (1:1), can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the original compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzoic acid, compound with 1-methylhexylamine (1:1), is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Industry: In the industrial sector, benzoic acid, compound with 1-methylhexylamine (1:1), is used in the production of various chemicals and materials. It may also be used as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of benzoic acid, compound with 1-methylhexylamine (1:1), involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: A simple aromatic carboxylic acid with the formula C7H6O2.
1-Methylhexylamine: An aliphatic amine with the formula C7H17N.
Comparison: Benzoic acid, compound with 1-methylhexylamine (1:1), is unique in that it combines the properties of both benzoic acid and 1-methylhexylamine. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components. The presence of both an amine and a carboxylic acid group in the same molecule provides unique reactivity and functionality.
Eigenschaften
CAS-Nummer |
84731-72-6 |
|---|---|
Molekularformel |
C14H23NO2 |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
benzoic acid;heptan-2-amine |
InChI |
InChI=1S/C7H17N.C7H6O2/c1-3-4-5-6-7(2)8;8-7(9)6-4-2-1-3-5-6/h7H,3-6,8H2,1-2H3;1-5H,(H,8,9) |
InChI-Schlüssel |
YWEUMXMZSVVUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)N.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



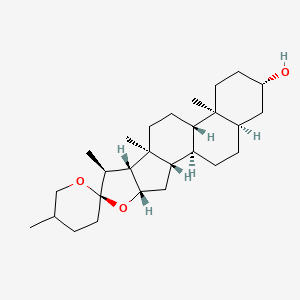


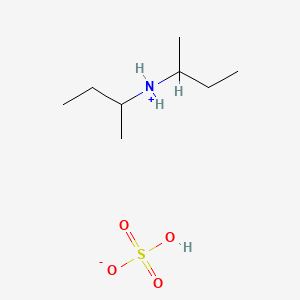


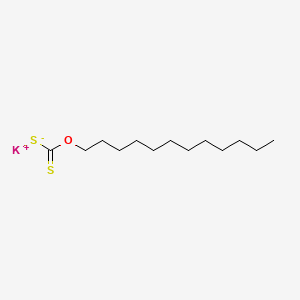
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)

